molecular formula C13H18N2S B2925165 N-[2-(propan-2-yl)phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine CAS No. 102389-18-4

N-[2-(propan-2-yl)phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine

Cat. No.: B2925165
CAS No.: 102389-18-4
M. Wt: 234.36
InChI Key: ACBUMAWXOCNMGY-UHFFFAOYSA-N
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Description

N-[2-(Propan-2-yl)phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine is a thiazine derivative characterized by a 5,6-dihydro-4H-1,3-thiazin-2-amine core substituted with a 2-isopropylphenyl group. Its molecular formula is C₁₃H₁₈N₂S, with an average molecular weight of 242.36 g/mol. The isopropyl substituent at the phenyl ring’s 2-position distinguishes it from other thiazin-2-amine analogs. However, the bulky isopropyl group may alter receptor binding kinetics, solubility, and metabolic stability compared to smaller substituents (e.g., methyl or methoxy groups) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-propan-2-ylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2S/c1-10(2)11-6-3-4-7-12(11)15-13-14-8-5-9-16-13/h3-4,6-7,10H,5,8-9H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACBUMAWXOCNMGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC2=NCCCS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801321053
Record name N-(2-propan-2-ylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801321053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49674001
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

102389-18-4
Record name N-(2-propan-2-ylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801321053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(propan-2-yl)phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine typically involves the reaction of 2-isopropylaniline with a suitable thiazine precursor under controlled conditions. One common method involves the cyclization of 2-isopropylaniline with a thioamide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also reduces the risk of human error and ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(propan-2-yl)phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Oxidation typically yields sulfoxides or sulfones.

    Reduction: Reduction can produce amines or alcohols, depending on the specific conditions.

    Substitution: Substitution reactions result in the formation of various derivatives, depending on the substituent introduced.

Scientific Research Applications

N-[2-(propan-2-yl)phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(propan-2-yl)phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved are still under investigation, but it is believed that the compound interferes with key cellular processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications/Activities References
Xylazine (N-(2,6-Dimethylphenyl) derivative) C₁₂H₁₆N₂S 220.34 2,6-Dimethylphenyl Veterinary sedative, α₂-adrenergic agonist
N-(4-Ethoxyphenyl) derivative C₁₂H₁₆N₂OS 236.33 4-Ethoxyphenyl Not explicitly reported; structural analog
N-(4-Methoxyphenyl) derivative C₁₁H₁₄N₂OS 222.31 4-Methoxyphenyl Research chemical (no specific application)
Target Compound (N-[2-(Propan-2-yl)Phenyl]) C₁₃H₁₈N₂S 242.36 2-Isopropylphenyl Hypothetical applications in CNS modulation

Key Observations :

  • Substituent Effects: Xylazine: The 2,6-dimethylphenyl group optimizes α₂-adrenergic receptor binding, contributing to sedation and analgesia . Methoxy/Ethoxy Derivatives: Electron-donating groups (e.g., 4-methoxy) may enhance solubility but reduce CNS activity due to increased polarity .
  • Synthetic Routes: Analogs like those in are synthesized via HCl-mediated cyclization of precursors in dioxane or methanol . Similar methods could apply to the target compound.

Pharmacological and Toxicological Profiles

  • Xylazine :
    • Activity : Potent α₂-agonist with ED₅₀ ~0.05–0.5 mg/kg in rodents; induces muscle relaxation and analgesia .
    • Toxicity : Oral TDLo (human) = 8 mg/kg; side effects include bradycardia and respiratory depression .
  • Target Compound: Predicted to exhibit lower α₂-agonist activity due to steric hindrance but may show novel binding to other CNS targets (e.g., NMDA or TRP channels) .
  • Methoxy/Ethoxy Derivatives: Limited activity data; likely require structural optimization for therapeutic use .

Analytical Detection

  • Xylazine : Detected via GC-MS or LC-MS/MS in biological samples; distinct fragmentation patterns at m/z 220 → 164 .
  • Target Compound : Hypothetical detection would rely on similar methods, with unique mass spectral signatures (e.g., m/z 242 → 184 due to isopropyl loss).

Biological Activity

N-[2-(propan-2-yl)phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine, a compound belonging to the thiazine family, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

The compound has the following chemical characteristics:

  • Molecular Formula : C13H18N2S
  • Molecular Weight : 234.36 g/mol
  • CAS Number : 102389-18-4
  • Hydrogen Bond Donors : 1
  • Hydrogen Bond Acceptors : 2
  • LogP (XlogP) : 3.2

Research indicates that this compound exhibits various biological activities through several mechanisms:

  • Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against a range of pathogens. Studies have shown that it effectively inhibits bacterial growth, likely through interference with bacterial cell wall synthesis or function.
  • Cytotoxicity : In vitro studies reveal that this thiazine derivative exhibits cytotoxic effects on cancer cell lines. The mechanism appears to involve induction of apoptosis and disruption of cellular metabolism.
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.

Biological Activity Data

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
CytotoxicityInduction of apoptosis in cancer cells
NeuroprotectionModulation of oxidative stress

Case Study 1: Antimicrobial Efficacy

A study published in MDPI evaluated the antimicrobial activity of various thiazine derivatives, including this compound. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics against Gram-positive and Gram-negative bacteria.

Case Study 2: Cytotoxicity in Cancer Cells

In a separate investigation focusing on cancer therapeutics, this compound was tested against several human cancer cell lines. The findings revealed a dose-dependent cytotoxic effect with an IC50 value comparable to established chemotherapeutic agents .

Case Study 3: Neuroprotective Potential

Research exploring the neuroprotective effects highlighted the compound’s ability to reduce neuronal cell death induced by oxidative stress in vitro. This suggests a potential role in treating neurodegenerative diseases .

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